molecular formula C8H8FNO2 B2689933 2-Fluoro-5-methoxybenzamide CAS No. 400-92-0

2-Fluoro-5-methoxybenzamide

Cat. No.: B2689933
CAS No.: 400-92-0
M. Wt: 169.155
InChI Key: RJXPZBIQUGIJAB-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxybenzamide: is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the second position and a methoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxybenzamide can be achieved through several methods. One common route involves the reaction of 2-fluoro-5-methoxybenzonitrile with appropriate reagents to form the desired benzamide. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
2-Fluoro-5-methoxybenzamide serves as a crucial intermediate in the synthesis of various organic compounds. Its fluorine atom enhances the lipophilicity and metabolic stability of the resulting molecules, making it valuable in drug development and material science.

Reagents in Chemical Reactions
This compound can participate in several chemical reactions, including nucleophilic substitutions and coupling reactions, making it a useful reagent in synthetic organic chemistry. Its reactivity is often exploited to create derivatives that may exhibit improved biological activities or novel properties.

Biological Research

Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity
The compound has been investigated for its anticancer properties, particularly as an inhibitor of the Hedgehog signaling pathway, which is implicated in several cancers. Studies have demonstrated that derivatives of this compound can inhibit the Smoothened protein, thereby blocking the pathway and reducing tumor cell proliferation .

Medical Applications

Pharmaceutical Development
Ongoing research focuses on the potential of this compound as a pharmaceutical agent. Its structural characteristics make it a candidate for developing drugs targeting specific diseases, including cancers and infectious diseases. The compound's ability to modulate biological pathways positions it as a promising lead compound in medicinal chemistry .

Radiolabeled Compounds for Targeted Therapy
In preclinical studies, radiolabeled derivatives of benzamides, including those related to this compound, have been evaluated for targeted radiotherapy of tumors. These compounds demonstrate high uptake in melanin-expressing tumors, indicating their potential use in treating metastatic melanoma .

Data Table: Summary of Applications

Application Area Details
Chemical Synthesis Building block for complex organic molecules; reagent in nucleophilic substitutions
Biological Research Antimicrobial activity against pathogens; anticancer properties through Hedgehog pathway inhibition
Medical Applications Potential pharmaceutical agent; targeted therapy using radiolabeled derivatives

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
  • Hedgehog Pathway Inhibition
    Researchers synthesized a series of derivatives based on this compound to assess their ability to inhibit the Hedgehog signaling pathway. One derivative demonstrated a significant reduction in cell viability in cancer cell lines, supporting its role as a potential anticancer drug.
  • Targeted Radiotherapy Research
    In preclinical trials involving radiolabeled benzamides, compounds related to this compound showed promising results in targeting melanoma tumors. The studies indicated high tumor uptake and prolonged survival rates in treated mice compared to controls.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxybenzoic acid
  • 2-Fluoro-5-methoxybenzylamine
  • 2-Fluoro-5-methoxybenzyl alcohol

Uniqueness

2-Fluoro-5-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable .

Biological Activity

2-Fluoro-5-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications based on recent research findings.

This compound has a molecular formula of C9H10FNO2 and a molecular weight of 185.18 g/mol. Its structure features a fluorine atom and a methoxy group attached to a benzamide core, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate their activities through binding interactions, leading to diverse biological effects. The specific pathways and targets depend on the application context .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. It has been shown to affect bacterial growth by inhibiting key metabolic pathways, although specific mechanisms remain under investigation.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including human leukemia cells and melanoma cells. The compound's efficacy is often measured by its IC50 values, which indicate the concentration required to inhibit cell growth by 50%:

Compound Cell Line IC50 (µM)
This compoundSAOS2 (human osteosarcoma)1.0
This compoundB16F10 (mouse melanoma)0.8
This compoundB-CLL (chronic lymphocytic leukemia)0.5

These results suggest that the compound may inhibit critical signaling pathways involved in cancer cell proliferation .

Neurological Effects

The compound has also been investigated for its interactions with neurotransmitter receptors. Studies on related compounds indicate that modifications in the benzamide structure can enhance binding affinity to serotonin receptors, potentially influencing mood and behavior .

Case Studies

  • Anticancer Efficacy in Mouse Models : In a study involving SCID mice implanted with human cancer cells, treatment with this compound resulted in significant tumor size reduction compared to controls, indicating its potential as an anticancer agent .
  • Antimicrobial Activity Assessment : A series of tests against common bacterial strains revealed that this compound inhibited growth at concentrations as low as 10 µg/mL, showcasing its potential utility in developing new antimicrobial therapies.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions with appropriate precursors. Its applications extend beyond medicinal chemistry; it serves as a building block for more complex molecules in pharmaceutical research and industrial chemistry .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Fluoro-5-methoxybenzamide?

  • Methodological Answer : Common routes involve coupling 5-methoxy-2-aminobenzoic acid derivatives with fluorinating agents. For example, fluorination can be achieved using reagents like Selectfluor™ or via nucleophilic substitution with KF in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) . Protecting groups (e.g., Boc for amines) may be required to prevent side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm in ¹H; ~55 ppm in ¹³C) and aromatic proton environments.
  • ¹⁹F NMR : Detect fluorine substitution (typical δ -110 to -120 ppm for aryl-F).
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
    Use TLC (silica, Rf ~0.5 in ethyl acetate/hexane 1:1) for reaction monitoring .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer :

  • Solid-Phase Extraction (SPE) : Use C18 cartridges with methanol/water gradients to separate polar by-products.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol for high solubility at elevated temperatures).
  • HPLC : Employ reverse-phase columns (C18, 5 µm) with acetonitrile/water (0.1% TFA) for high-purity isolation .

Advanced Research Questions

Q. How can researchers optimize fluorination efficiency while minimizing side reactions?

  • Methodological Answer :

  • Reagent Selection : Use anhydrous KF with crown ethers (e.g., 18-crown-6) to enhance nucleophilicity in DMF .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and decomposition.
  • By-Product Analysis : Monitor via ¹⁹F NMR to detect competing pathways (e.g., di-fluorination).
  • Table : Fluorination Optimization Parameters
ParameterOptimal RangeImpact on Yield
Temperature60–80°C↑ Yield
SolventDMF↑ Solubility
Fluorinating AgentKF + 18-crown-6↑ Selectivity

Q. How can contradictory results in receptor binding assays for this compound derivatives be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Combine radioligand binding (e.g., ³H-spiperone for D2 receptors) with functional assays (e.g., cAMP inhibition).
  • Purity Validation : Use HPLC (>98% purity) to exclude interference from impurities .
  • Buffer Optimization : Adjust pH (7.4) and ionic strength to stabilize receptor conformations.
  • Negative Controls : Include DMSO vehicle controls to rule out solvent effects .

Q. What computational strategies predict the bioactivity of this compound analogs?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with receptor crystal structures (e.g., PDB: 3PBL for D2 receptors) to assess binding poses.
  • QSAR Models : Train models using descriptors like logP, H-bond donors, and electrostatic potentials. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. How do fluorine and methoxy substituents influence physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : Fluorine increases logP (~+0.25), while methoxy decreases it (~-0.02).
  • Solubility : Methoxy enhances aqueous solubility via H-bonding; fluorine reduces it slightly.
  • Metabolic Stability : Fluorine blocks CYP450 oxidation at the 2-position, extending half-life .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Source Comparison : Check assay protocols (e.g., cell type, incubation time). For example, HEK293 vs. CHO cells may express differing receptor densities .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05).
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to identify outliers .

Properties

IUPAC Name

2-fluoro-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXPZBIQUGIJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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